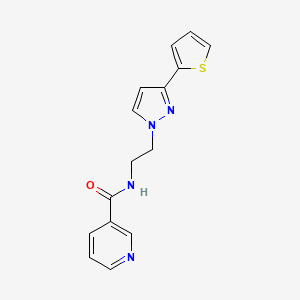

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

Description

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a nicotinamide moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of multiple heterocyclic rings in its structure suggests a variety of biological activities and chemical reactivity.

Properties

IUPAC Name |

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c20-15(12-3-1-6-16-11-12)17-7-9-19-8-5-13(18-19)14-4-2-10-21-14/h1-6,8,10-11H,7,9H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAGURPIOWUGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated pyrazole.

Nicotinamide Coupling: The final step involves coupling the pyrazole-thiophene intermediate with nicotinamide using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in nicotinamide can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives of nicotinamide.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide has been investigated for its potential as:

- Anti-inflammatory Agents : Studies suggest that compounds with similar structures exhibit anti-inflammatory properties, making this compound a candidate for further research in this area .

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest. The compound may activate caspases and disrupt microtubule organization, similar to known anticancer agents .

Enzyme Inhibition

The compound may act as an enzyme inhibitor by binding to active sites, which could be beneficial in treating diseases where enzyme activity is dysregulated. This mechanism is crucial for developing targeted therapies in various diseases, including cancer and metabolic disorders.

Antimicrobial Properties

This compound is also being explored for its antimicrobial properties, with studies indicating potential efficacy against various pathogens .

Material Science

In addition to biological applications, this compound can serve as a building block for synthesizing advanced materials, particularly in developing organic semiconductors due to its electronic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Key findings include:

- Mechanism of Action : Induces apoptosis through activation of caspases.

- Selectivity : Exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells.

Antimicrobial Research

Research published in December 2022 explored the synthesis of thiophenes and their derivatives, including this compound. The study demonstrated significant antimicrobial activity against several bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Similar Compounds

| Compound Name | Application Area |

|---|---|

| Suprofen | Anti-inflammatory |

| Celecoxib | Anti-inflammatory |

| Nicotinamide Riboside | Anti-aging and metabolism |

Uniqueness of this compound

This compound stands out due to its combination of three distinct moieties that allow it to interact with multiple biological targets, exhibiting a broad range of activities.

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carboxylic acid.

Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 1-phenyl-3-methylpyrazole.

Nicotinamide Derivatives: Compounds like N-methylnicotinamide and N-ethylnicotinamide.

Uniqueness

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is unique due to the combination of its three heterocyclic rings, which confer a distinct set of chemical and biological properties. This combination allows for a wide range of interactions with biological targets, making it a versatile compound for drug development and other applications.

Biological Activity

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a complex organic compound that combines a nicotinamide moiety with a thiophene and pyrazole structure. This compound has garnered attention due to its potential biological activities, which may extend to various therapeutic applications including anti-inflammatory, anti-cancer, and antimicrobial properties.

Chemical Structure and Properties

The compound features three key components:

- Nicotinamide : A derivative of vitamin B3, known for its role in cellular metabolism.

- Pyrazole Ring : A five-membered heterocyclic ring that is often associated with various biological activities.

- Thiophene Ring : Another heterocyclic structure that enhances the compound's reactivity and biological interactions.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets, including enzymes and receptors. The presence of multiple heterocycles allows for various interactions such as hydrogen bonding and π-π stacking, which can influence the compound's activity and selectivity in biological systems.

1. Anti-Cancer Activity

Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

Table 1: Summary of Anti-Cancer Activities

| Compound | Type of Activity | IC50 (µM) | Cell Line |

|---|---|---|---|

| 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | Apoptosis Induction | 0.082 | T47D |

| This compound | Potential (under investigation) | - | - |

2. Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting a mechanism that could be beneficial in treating inflammatory diseases .

3. Antimicrobial Activity

Preliminary studies indicate that pyrazole-based compounds can exhibit antimicrobial properties, disrupting bacterial cell membranes and leading to cell lysis. This suggests that this compound may also hold promise as an antimicrobial agent .

Case Studies

Several case studies have explored the biological activity of related compounds:

Case Study 1: Pyrazole Derivative in Cancer Therapy

A study on a series of pyrazole derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The mechanism involved apoptosis induction through caspase pathways, highlighting the therapeutic potential of these compounds in oncology .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives, showing significant inhibition of LPS-induced NO production. This finding supports the hypothesis that compounds like this compound could be developed for treating chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.